Cas no 2228767-92-6 (5-2-(aminomethyl)prop-2-en-1-yl-2,3-dihydro-1-benzofuran)

5-2-(aminomethyl)prop-2-en-1-yl-2,3-dihydro-1-benzofuran 化学的及び物理的性質
名前と識別子
-
- 5-2-(aminomethyl)prop-2-en-1-yl-2,3-dihydro-1-benzofuran
- EN300-1809779
- 2228767-92-6
- 5-[2-(aminomethyl)prop-2-en-1-yl]-2,3-dihydro-1-benzofuran
-
- インチ: 1S/C12H15NO/c1-9(8-13)6-10-2-3-12-11(7-10)4-5-14-12/h2-3,7H,1,4-6,8,13H2
- InChIKey: OQGAZBRVORHIJH-UHFFFAOYSA-N
- ほほえんだ: O1CCC2C=C(C=CC1=2)CC(=C)CN
計算された属性
- せいみつぶんしりょう: 189.115364102g/mol
- どういたいしつりょう: 189.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
5-2-(aminomethyl)prop-2-en-1-yl-2,3-dihydro-1-benzofuran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1809779-2.5g |
5-[2-(aminomethyl)prop-2-en-1-yl]-2,3-dihydro-1-benzofuran |
2228767-92-6 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1809779-10.0g |
5-[2-(aminomethyl)prop-2-en-1-yl]-2,3-dihydro-1-benzofuran |
2228767-92-6 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1809779-0.05g |
5-[2-(aminomethyl)prop-2-en-1-yl]-2,3-dihydro-1-benzofuran |
2228767-92-6 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1809779-1g |
5-[2-(aminomethyl)prop-2-en-1-yl]-2,3-dihydro-1-benzofuran |
2228767-92-6 | 1g |
$1214.0 | 2023-09-19 | ||
Enamine | EN300-1809779-0.25g |
5-[2-(aminomethyl)prop-2-en-1-yl]-2,3-dihydro-1-benzofuran |
2228767-92-6 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1809779-5.0g |
5-[2-(aminomethyl)prop-2-en-1-yl]-2,3-dihydro-1-benzofuran |
2228767-92-6 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1809779-10g |
5-[2-(aminomethyl)prop-2-en-1-yl]-2,3-dihydro-1-benzofuran |
2228767-92-6 | 10g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1809779-0.1g |
5-[2-(aminomethyl)prop-2-en-1-yl]-2,3-dihydro-1-benzofuran |
2228767-92-6 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1809779-0.5g |
5-[2-(aminomethyl)prop-2-en-1-yl]-2,3-dihydro-1-benzofuran |
2228767-92-6 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1809779-1.0g |
5-[2-(aminomethyl)prop-2-en-1-yl]-2,3-dihydro-1-benzofuran |
2228767-92-6 | 1g |
$1214.0 | 2023-06-02 |
5-2-(aminomethyl)prop-2-en-1-yl-2,3-dihydro-1-benzofuran 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
5-2-(aminomethyl)prop-2-en-1-yl-2,3-dihydro-1-benzofuranに関する追加情報
Introduction to 5-2-(aminomethyl)prop-2-en-1-yl-2,3-dihydro-1-benzofuran (CAS No. 2228767-92-6)
5-2-(aminomethyl)prop-2-en-1-yl-2,3-dihydro-1-benzofuran, with the CAS number 2228767-92-6, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzofurans, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The structure of 5-2-(aminomethyl)prop-2-en-1-yl-2,3-dihydro-1-benzofuran features a benzofuran core linked to an aminomethyl group and a propenyl moiety. The benzofuran ring system is characterized by a fused benzene and furan ring, providing a rigid and planar structure that can interact with various biological targets. The aminomethyl group introduces additional functional versatility, allowing for the formation of hydrogen bonds and other favorable interactions with biomolecules.
Recent studies have highlighted the potential of 5-2-(aminomethyl)prop-2-en-1-yl-2,3-dihydro-1-benzofuran in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.
In another study published in the European Journal of Medicinal Chemistry in 2020, 5-2-(aminomethyl)prop-2-en-1-yl-2,3-dihydro-1-benzofuran was evaluated for its anti-cancer properties. The results showed that the compound selectively inhibited the growth of several cancer cell lines, including breast cancer and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. These findings indicate that 5-2-(aminomethyl)prop-2-en-1-yl-2,3-dihydro-1-benzofuran may have significant potential as an anticancer agent.
Beyond its therapeutic applications, 5-2-(aminomethyl)prop-2-en-1-yl-2,3-dihydro-1-benzofuran has also been explored for its use in chemical synthesis and material science. The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of more complex molecules. For example, researchers at the University of California, Berkeley, have utilized this compound as a key intermediate in the synthesis of novel polymers with tunable properties for use in drug delivery systems and other biomedical applications.
The synthesis of 5-2-(aminomethyl)prop-2-en-1-yl-2,3-dihydro-1-benzofuran typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of an appropriate aldehyde with an amino acid derivative followed by cyclization to form the benzofuran ring. Subsequent functionalization steps can introduce the propenyl and aminomethyl groups to yield the final product. The efficiency and yield of these reactions can be optimized using modern synthetic techniques such as microwave-assisted synthesis and catalytic methods.
In terms of safety and handling, it is important to note that while 5-2-(aminomethyl)prop-2-en-1-y l - ₂ , ₃ -dihydro - ₁ -benzofuran is not classified as a hazardous or controlled substance, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be worn to prevent skin contact and inhalation. Additionally, storage conditions should be carefully controlled to maintain the stability and purity of the compound.
The future prospects for 5 - ₂ -(aminomethyl)prop - ₂ -en - ₁ - yl - ₂ , ₃ -dihydro - ₁ -benzofuran are promising. Ongoing research is focused on further elucidating its biological mechanisms and optimizing its pharmacological properties for clinical applications. Preclinical studies are currently underway to evaluate its efficacy and safety in animal models, with plans to advance promising candidates into human clinical trials.
In conclusion, 5 - ₂ -(aminomethyl)prop - ₂ -en - ₁ - yl - ₂ , ₃ -dihydro - ₁ -benzofuran (CAS No. ₂₂₂₈₇₆₇₋₉₂₋₆) is a versatile compound with significant potential in medicinal chemistry and material science. Its unique structural features and biological activities make it an attractive candidate for further research and development. As new studies continue to uncover its full potential, this compound is likely to play an important role in advancing our understanding of disease mechanisms and developing innovative therapeutic strategies.
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